2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound. Structurally, it integrates diverse functional groups, making it a versatile molecule in various research and industrial applications. It incorporates elements like pyrazolopyrimidine and benzamide moieties, which may impart unique chemical and biological properties to the compound.
Scientific Research Applications
2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds uses across diverse fields:
Chemistry: : As a building block for synthesizing complex organic molecules or as a reagent in chemical reactions.
Medicine: : Investigated for therapeutic potential, targeting specific receptors or enzymes.
Industry: : Utilized in the development of new materials, such as polymers or as intermediates in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step synthesis:
Initial Formation: : Synthesis of the pyrazolopyrimidine core through cyclization reactions.
Substitution Reactions: : Introduction of the pyrrolidine and methylthio groups via nucleophilic substitution or alkylation.
Coupling Reactions: : Attachment of the benzamide moiety, possibly through amide bond formation utilizing reagents like coupling agents.
Reaction conditions include controlled temperatures, appropriate solvents, and catalysts to ensure specific regio- and stereochemistry.
Industrial Production Methods
For large-scale industrial production, methods might involve:
Batch Processes: : Utilizing large reactors for initial synthesis stages.
Flow Chemistry: : Continuous flow systems for more efficient and scalable reactions, improving yield and reducing reaction time.
Purification: : Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: : Conversion of methylthio group to sulfoxide or sulfone derivatives.
Reduction: : Hydrogenation of double bonds or reduction of functional groups.
Substitution: : Electrophilic or nucleophilic substitution on aromatic rings or nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide, m-chloroperbenzoic acid for oxidations.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Halogenating agents, alkyl halides, or organometallic reagents.
Major Products
Reaction products can include oxidized, reduced, or substituted analogs of the original compound, often with retained core structural integrity but altered functional groups.
Mechanism of Action
The compound’s mechanism involves interaction with molecular targets through:
Binding: : To active sites on enzymes or receptors, altering their function.
Pathways: : Modulation of signaling pathways or metabolic processes, potentially leading to biological effects like inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-N-(2-ethylbenzamide): : Similar structure minus additional pyrazolopyrimidine and pyrrolidine moieties.
Pyrazolopyrimidine derivatives: : Shares the core structure but differs in side chains and functional groups.
Uniqueness
The compound stands out due to its specific substitutions and combination of functional groups, which may confer unique reactivity and biological activity compared to similar structures.
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Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-29-16-8-6-7-14(17(16)30-2)20(28)22-9-12-27-19-15(13-23-27)18(24-21(25-19)31-3)26-10-4-5-11-26/h6-8,13H,4-5,9-12H2,1-3H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGSKCPFFPTYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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